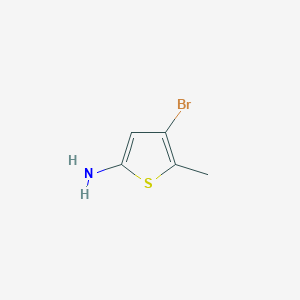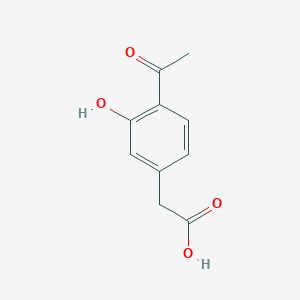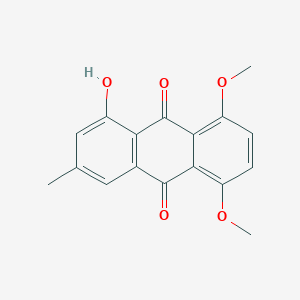
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It belongs to the anthraquinone class of compounds, characterized by a common 9,10-dioxoanthracene core.
- The compound’s name reflects its hydroxyl group (1-hydroxy), two methoxy groups (5,8-dimethoxy), and a methyl group (3-methyl) on the anthracene ring.
- It has been isolated from various marine-derived fungal genera.
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione: C18H14O5
.Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound are not extensively documented. it can be synthesized through various methods, including oxidative processes or enzymatic reactions.
Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.
Analyse Chemischer Reaktionen
Reactions: can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the reaction type. For instance, oxidation may yield hydroxyanthraquinones, while reduction could lead to dihydroxyanthracenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial, antioxidant, and anti-inflammatory effects.
Medicine: Limited research, but its derivatives may have therapeutic potential.
Industry: Not widely used industrially due to its scarcity.
Wirkmechanismus
- The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets or pathways related to oxidative stress, inflammation, or cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other anthraquinones, such as emodin and chrysophanol, share structural similarities.
Uniqueness: The presence of the hydroxyl and methoxy groups at specific positions distinguishes it from related compounds.
Eigenschaften
CAS-Nummer |
76696-04-3 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
1-hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-8-6-9-13(10(18)7-8)17(20)15-12(22-3)5-4-11(21-2)14(15)16(9)19/h4-7,18H,1-3H3 |
InChI-Schlüssel |
IKMODHJMQKHXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
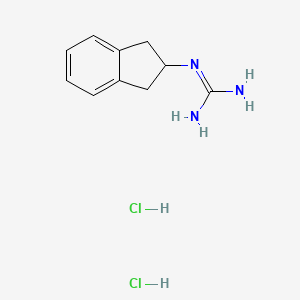
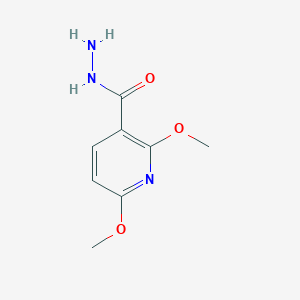
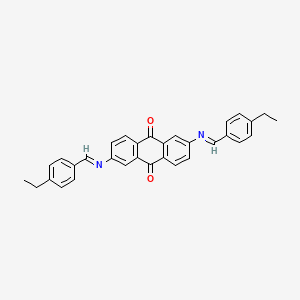
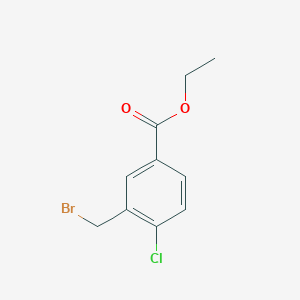
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)


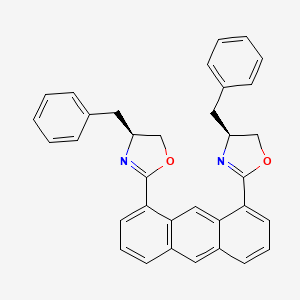
![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
